N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acrylamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(4-Methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
- N-(2-Chloro-4-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide
Uniqueness
N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide stands out due to its unique combination of chlorophenyl and furan moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
853356-02-2 |
---|---|
Molecular Formula |
C20H15Cl2NO2 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
(E)-N-(2-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl2NO2/c1-13-6-9-18(17(22)12-13)23-20(24)11-8-14-7-10-19(25-14)15-4-2-3-5-16(15)21/h2-12H,1H3,(H,23,24)/b11-8+ |
InChI Key |
UAKJVWUTSIBXCH-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.